molecular formula C6H5N3O2S B8608511 3-Aminothieno[3,2-D]pyrimidine-2,4(1H,3H)-dione

3-Aminothieno[3,2-D]pyrimidine-2,4(1H,3H)-dione

Cat. No. B8608511
M. Wt: 183.19 g/mol
InChI Key: UHUJEZIXBZCFLO-UHFFFAOYSA-N
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Patent
US08193178B2

Procedure details

To a solution of 3-ethoxycarbonylamino-thiophene-2-carboxylic acid methyl ester (3.43 g, 15.0 mmol) in EtOH (100 mL) was added hydrazine monohydrate (7.98 mL, 164.6 mmol). After heating at 90° C. for 12 h, the mixture was filtered to afford a fine yellow powder (1.70 g), which was used in the next step without further purification. MS: 184.2. 1H NMR (400 MHz, CD3OD) δ ppm 7.93 (d, J=5.3 Hz, 1H), 6.95 (d, J=5.3 Hz, 1H).
Quantity
3.43 g
Type
reactant
Reaction Step One
Quantity
7.98 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][CH:7]=[CH:8][C:9]=1[NH:10][C:11]([O:13]CC)=O)=O.O.[NH2:17][NH2:18]>CCO>[NH2:17][N:18]1[C:3](=[O:2])[C:5]2[S:6][CH:7]=[CH:8][C:9]=2[NH:10][C:11]1=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
3.43 g
Type
reactant
Smiles
COC(=O)C=1SC=CC1NC(=O)OCC
Name
Quantity
7.98 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered

Outcomes

Product
Name
Type
product
Smiles
NN1C(NC2=C(C1=O)SC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 61.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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